

Application Notes for cGAS-IN-1 In Vitro Assay

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Compound of Interest		
Compound Name:	cGAS-IN-1	
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These application notes provide a comprehensive overview and a detailed protocol for conducting an in vitro assay to evaluate the inhibitory activity of **cGAS-IN-1**, a known inhibitor of cyclic GMP-AMP synthase (cGAS). This document outlines the cGAS-STING signaling pathway, presents key quantitative data for **cGAS-IN-1**, and offers a step-by-step experimental protocol and workflow.

The cGAS-STING Signaling Pathway

Cyclic GMP-AMP synthase (cGAS) is a crucial sensor of cytosolic double-stranded DNA (dsDNA), playing a pivotal role in the innate immune system.[1][2] Upon binding to dsDNA, which can originate from pathogens or damaged host cells, cGAS undergoes a conformational change and is activated.[1] The activated cGAS enzyme synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2] cGAMP then binds to the stimulator of interferon genes (STING), an adaptor protein located on the endoplasmic reticulum.[2] This binding event triggers a signaling cascade, leading to the production of type I interferons and other inflammatory cytokines, which are essential for mounting an immune response.[1][2] However, aberrant activation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a promising therapeutic target for inhibition.





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Caption: The cGAS-STING signaling pathway and the inhibitory action of cGAS-IN-1.

Quantitative Data for cGAS-IN-1

cGAS-IN-1 is a flavonoid compound that has been identified as an inhibitor of cGAS. Its inhibitory potency is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Inhibitor	Target	IC50 Value
cGAS-IN-1	Human cGAS	2.28 μM[3]
cGAS-IN-1	Mouse cGAS	1.44 μM[3]

Experimental Protocol: cGAS-IN-1 In Vitro Inhibition Assay

This protocol describes a biochemical assay to determine the IC50 value of **cGAS-IN-1** by measuring its effect on the production of 2'3'-cGAMP by recombinant human cGAS. The amount of 2'3'-cGAMP produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).



Principle:

The assay is performed in two main steps. First, recombinant cGAS is incubated with its substrates (ATP and GTP) and an activator (dsDNA) in the presence of varying concentrations of the inhibitor, **cGAS-IN-1**. In the second step, the reaction mixture is diluted, and the amount of 2'3'-cGAMP produced is measured using a competitive ELISA. In the ELISA, free 2'3'-cGAMP in the sample competes with a 2'3'-cGAMP-horseradish peroxidase (HRP) conjugate for binding to a 2'3'-cGAMP-specific antibody coated on a microplate. The subsequent addition of a substrate for HRP results in a colorimetric signal that is inversely proportional to the amount of 2'3'-cGAMP produced in the initial enzymatic reaction.

Materials and Reagents:

- Recombinant human cGAS enzyme
- cGAS-IN-1
- Double-stranded DNA (dsDNA, e.g., 45 bp interferon stimulatory DNA)
- ATP and GTP
- cGAS reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 35 mM KCl, 5 mM Mg(OAc)2, 1 mM DTT)
- 2'3'-cGAMP ELISA kit (containing 2'3'-cGAMP standard, anti-2'3'-cGAMP antibody-coated plate, 2'3'-cGAMP-HRP conjugate, wash buffer, TMB substrate, and stop solution)
- 96-well microplates
- Multichannel pipette and plate reader

Assay Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of cGAS-IN-1 in DMSO.



- Create a serial dilution of cGAS-IN-1 in the cGAS reaction buffer. Also, prepare a vehicle control containing the same concentration of DMSO as the highest concentration of the inhibitor.
- Prepare a solution of recombinant human cGAS enzyme in cGAS reaction buffer.
- Prepare a substrate mix containing dsDNA, ATP, and GTP in cGAS reaction buffer.
- Enzymatic Reaction:
 - Add the serially diluted cGAS-IN-1 or vehicle control to the wells of a 96-well plate.
 - Add the cGAS enzyme solution to all wells.
 - Initiate the reaction by adding the substrate mix to all wells.
 - Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
 - Stop the reaction by adding a stop solution provided in the ELISA kit or by heat inactivation (e.g., 95°C for 10 minutes).
- Quantification of 2'3'-cGAMP by ELISA:
 - Prepare a standard curve of 2'3'-cGAMP according to the ELISA kit manufacturer's instructions.
 - Dilute the samples from the enzymatic reaction in the ELISA assay buffer.
 - Add the diluted samples and the 2'3'-cGAMP standards to the wells of the antibody-coated plate.
 - Add the 2'3'-cGAMP-HRP conjugate to all wells.
 - Incubate the plate according to the kit's instructions to allow for competitive binding.
 - Wash the plate to remove unbound reagents.
 - Add the TMB substrate and incubate until a color develops.

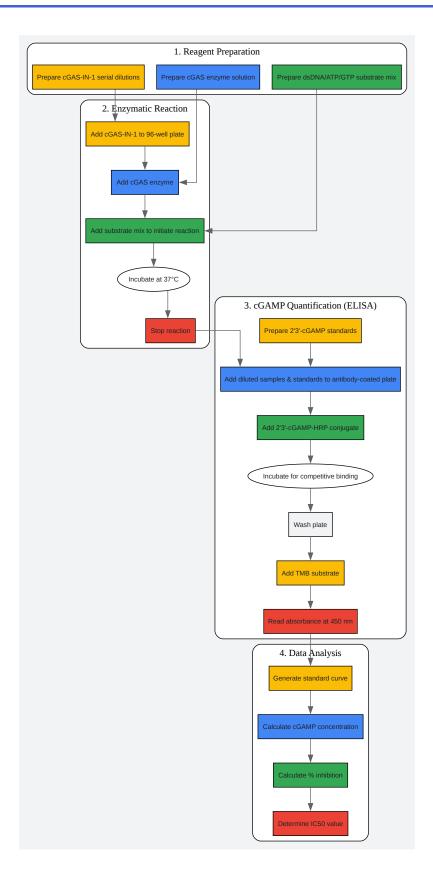


- Stop the color development by adding the stop solution.
- Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

- Generate a standard curve by plotting the absorbance values of the 2'3'-cGAMP standards against their known concentrations.
- Use the standard curve to determine the concentration of 2'3'-cGAMP in each of the experimental samples.
- Calculate the percentage of cGAS inhibition for each concentration of cGAS-IN-1 relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the **cGAS-IN-1** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.





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Caption: Workflow for the in vitro determination of **cGAS-IN-1** IC50.



Conclusion

The provided protocol offers a robust framework for the in vitro characterization of cGAS inhibitors like **cGAS-IN-1**. By accurately measuring the enzymatic activity of cGAS in a controlled environment, researchers can obtain reliable quantitative data on the potency of inhibitory compounds. This information is critical for the development of novel therapeutics targeting the cGAS-STING pathway for the treatment of associated inflammatory and autoimmune diseases.

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